molecular formula C21H30N4O4S B2613073 N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide CAS No. 1049392-40-6

N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2613073
CAS No.: 1049392-40-6
M. Wt: 434.56
InChI Key: HQAFRLYBKCEYHV-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a morpholine ring, and a pyrrole ring, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine and pyrrole rings may also contribute to the compound’s overall biological activity by interacting with different pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide
  • N-(3-methyl-4-(N-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)butanamide

Uniqueness

N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide is unique due to its specific combination of functional groups and structural features. The presence of the sulfonamide group, morpholine ring, and pyrrole ring in a single molecule provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[3-methyl-4-[[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4S/c1-4-21(26)23-17-7-8-20(16(2)14-17)30(27,28)22-15-19(18-6-5-9-24(18)3)25-10-12-29-13-11-25/h5-9,14,19,22H,4,10-13,15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAFRLYBKCEYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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